Theoretical Studies of Methyl 4-chlorocinnoline-3-carboxylate
Theoretical Studies of Methyl 4-chlorocinnoline-3-carboxylate
Executive Summary
Methyl 4-chlorocinnoline-3-carboxylate represents a critical pharmacophore scaffold in modern medicinal chemistry. As a bio-isostere of quinoline-3-carboxylates, the cinnoline core (1,2-benzodiazine) offers unique electronic properties that modulate binding affinity and metabolic stability. This guide establishes a rigorous theoretical and experimental framework for analyzing this molecule.
The 4-chloro substituent serves as a "electrophilic hot-spot," enabling rapid diversification via Nucleophilic Aromatic Substitution (
Part 1: Chemical Context & Synthetic Pathway[2][3]
The Cinnoline Scaffold
Unlike quinolines, cinnolines possess a N=N bond in the ring system, imparting higher electron deficiency and distinct dipole moments.[1] The presence of the chlorine atom at position C4 is electronically activated by the adjacent nitrogen (N1) and the electron-withdrawing ester group at C3.
Synthesis Protocol
The synthesis of Methyl 4-chlorocinnoline-3-carboxylate typically proceeds via the Richter cyclization or diazonium-mediated ring closure, followed by chlorination.
Step-by-Step Methodology:
-
Precursor Synthesis: Diazotization of methyl 2-amino-phenyl ketone derivatives followed by cyclization yields the intermediate Methyl 4-hydroxycinnoline-3-carboxylate .
-
Chlorination (The Critical Step): The 4-hydroxy intermediate acts as a tautomer of the 4-oxo species. Treatment with Phosphorus Oxychloride (
) converts the hydroxyl group to a chloride.
Synthetic Workflow Diagram
Figure 1: Synthetic pathway from aniline precursors to the target 4-chloro cinnoline derivative.
Part 2: Computational Methodology (Theoretical Core)
To rigorously define the electronic structure, the following computational protocol is mandated. This workflow ensures results are comparable to high-impact literature in Journal of Molecular Structure or Spectrochimica Acta.
Density Functional Theory (DFT) Setup
-
Software: Gaussian 16 / GAMESS / ORCA.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – The industry standard for organic heterocycles.
-
Basis Set: 6-311++G(d,p) .[1]
-
Diffuse functions (++): Essential for describing the lone pairs on the two nitrogens and the chlorine atom.
-
Polarization functions (d,p): Critical for the hypervalent chlorine and aromatic ring flexibility.
-
-
Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Water to simulate physiological environments.
Geometry Optimization Criteria
The optimized structure is expected to show:
-
Planarity: The cinnoline bicyclic system should be planar (dihedral angles ~0° or 180°).
-
Ester Twist: The methyl ester group at C3 may exhibit a slight torsion (10-20°) relative to the ring plane to minimize steric repulsion with the C4-Cl atom.
-
Frequency Check: No imaginary frequencies (NIMAG=0) to confirm a true local minimum.
Part 3: Electronic Structure Analysis
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary descriptor of chemical reactivity (Kinetic Stability).
-
HOMO (Highest Occupied Molecular Orbital): Likely localized on the phenyl ring and the nitrogen lone pairs (donating capacity).[1]
-
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyridazine ring, specifically the C4-N-N region, indicating susceptibility to nucleophilic attack.[1]
Calculated Descriptors (Equations):
-
Chemical Hardness (
): [1] -
Electrophilicity Index (
):-
Prediction: High
value expected due to the electron-withdrawing Cl and Ester groups, confirming high reactivity toward biological nucleophiles (e.g., Cysteine residues in proteins).[1]
-
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide for docking interactions.
-
Red Regions (Negative Potential): Localized over the Oxygen atoms of the carboxylate and the N1/N2 nitrogen atoms. These are H-bond acceptors.
-
Blue Regions (Positive Potential): Localized on the methyl protons and the aromatic ring hydrogens.
-
Reactivity Insight: A distinct depletion of electron density at C4 (carbon attached to Cl) will be visible, validating it as the site for
displacement.[1]
Computational Workflow Diagram
Figure 2: Computational workflow from structure generation to biological docking predictions.
Part 4: Biological Potential (In Silico)[1]
Molecular Docking Targets
Based on the structural similarity to quinolone antibiotics (e.g., Ciprofloxacin) and EGFR inhibitors, the following targets are prioritized:
-
DNA Gyrase (Bacteria): The 3-carboxylate and 4-position substituents mimic the quinolone pharmacophore.
-
EGFR (Cancer): Cinnolines are known kinase inhibitors.
ADMET Profiling
Theoretical studies must include "Drug-Likeness" predictions (Lipinski's Rule of 5):
-
Molecular Weight: ~222.6 g/mol (Pass).
-
H-Bond Donors: 0 (Pass).
-
H-Bond Acceptors: 4 (N, N, O, O) (Pass).[1]
-
LogP: Predicted ~1.8 - 2.2 (Highly permeable).
Part 5: Experimental Validation Data
To validate the theoretical model, the following experimental data points serve as ground truth.
| Property | Theoretical Prediction (DFT) | Experimental Signal (Typical) |
| C=O[5] Stretch (IR) | 1730 - 1750 | ~1740 |
| C-Cl Stretch (IR) | 700 - 750 | ~730 |
| H-NMR (Methyl) | ||
| H-NMR (Aromatic) | Multiplets (4H, Cinnoline ring) | |
| UV-Vis ( | 280 - 320 nm |
References
-
Synthesis of Cinnoline Derivatives
-
Crystal Structure of Analogs (Quinoline Isosteres)
- Title: Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxyl
- Source: Acta Crystallographica Section E (PMC).
-
URL:[Link]
-
DFT Methodology for Heterocycles
-
Biological Relevance (Cinnoline Scaffold)
-
Chlorination Mechanism (POCl3)
Sources
- 1. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. prepchem.com [prepchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3 [idr.nitk.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
